molecular formula C15H14N2O2 B185528 Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- CAS No. 112523-36-1

Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-

Cat. No. B185528
CAS RN: 112523-36-1
M. Wt: 254.28 g/mol
InChI Key: UPNBNWVLXAHCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-, also known as 4-nitrobenzylidene-2,5-dimethylaniline, is an organic compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of aniline, which is a common building block in organic chemistry. The chemical formula for this compound is C16H16N2O2, and it has a molecular weight of 268.31 g/mol.

Mechanism of Action

The mechanism of action of Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- involves the formation of a Schiff base between the aldehyde group of 4-nitrobenzaldehyde and the amino group of 2,5-dimethylaniline. This Schiff base is highly fluorescent and can be excited by light of a suitable wavelength. Upon excitation, the molecule undergoes a series of photochemical reactions, leading to the emission of fluorescence.
Biochemical and Physiological Effects:
Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it is a potential irritant and may cause skin and eye irritation upon contact.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- in lab experiments is its high quantum yield and strong fluorescence emission. This makes it an ideal candidate for fluorescence-based assays, such as protein-ligand binding studies, enzymatic assays, and imaging of biological samples. Another advantage is its ease of synthesis and availability.
One of the limitations of using Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- in lab experiments is its sensitivity to pH and solvent polarity. The fluorescence emission of this compound is highly dependent on the pH and polarity of the solvent, which may limit its application in certain experimental conditions. Another limitation is its potential for photobleaching, which may reduce the fluorescence intensity over time.

Future Directions

There are several future directions for the research and development of Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-. One potential direction is the development of new derivatives with improved photophysical properties, such as higher quantum yields and longer emission wavelengths. Another direction is the application of this compound in new areas of research, such as drug discovery, cell biology, and nanotechnology. Additionally, the use of this compound in combination with other fluorescent probes may lead to the development of more advanced imaging techniques for studying biological systems.

Synthesis Methods

The synthesis of Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- can be achieved through a simple condensation reaction between 4-nitrobenzaldehyde and 2,5-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.

Scientific Research Applications

Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- has been extensively used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, nucleic acids, and lipids. This compound has a high quantum yield and strong fluorescence emission, making it an ideal candidate for fluorescence-based assays. It has also been used as a model compound for studying the photophysical and photochemical properties of similar compounds.

properties

CAS RN

112523-36-1

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C15H14N2O2/c1-11-3-4-12(2)15(9-11)16-10-13-5-7-14(8-6-13)17(18)19/h3-10H,1-2H3

InChI Key

UPNBNWVLXAHCNJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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